N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide
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Overview
Description
N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichloro and difluoromethoxy groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with difluoromethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, which can have different functional groups replacing the chlorine atoms or modifications to the benzamide core .
Scientific Research Applications
N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylcarbamoyl]-2,6-difluorobenzamide
- N-(3,5-Dichloro-phenyl)-4-fluoro-benzamide
- 4-(2-Aminoethoxy)-3,5-dichloro-N-[3-(1-methylethoxy)phenyl]benzamide .
Uniqueness
N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide is unique due to its specific combination of dichloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
90257-57-1 |
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Molecular Formula |
C14H9Cl2F2NO2 |
Molecular Weight |
332.1 g/mol |
IUPAC Name |
N-[3,5-dichloro-4-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H9Cl2F2NO2/c15-10-6-9(7-11(16)12(10)21-14(17)18)19-13(20)8-4-2-1-3-5-8/h1-7,14H,(H,19,20) |
InChI Key |
ZXKPLMLJLPQERU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)OC(F)F)Cl |
Origin of Product |
United States |
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